3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine
Overview
Description
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine is an organic compound with the molecular formula C₁₁H₈BrClN₂O It is a derivative of pyridine and phenoxy compounds, characterized by the presence of bromine and chlorine atoms on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine typically involves the reaction of 4-2-aminopyridin-3-ol with 4-bromo-1-chloro-2-fluorobenzene in the presence of sodium hydride as a base. The reaction is carried out in dimethylformamide (DMF) at a temperature of 100°C for 38 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki coupling, to form more complex molecules.
Common Reagents and Conditions
Sodium Hydride (NaH): Used as a base in the synthesis of the compound.
Dimethylformamide (DMF): Used as a solvent in the reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce various aryl derivatives of the compound.
Scientific Research Applications
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloropyridine: A related compound with similar structural features.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative.
2-Chloro-5-(2,5-dimethoxyphenyl)pyridine: A compound with similar functional groups.
Uniqueness
3-(5-Bromo-2-chlorophenoxy)pyridin-2-amine is unique due to the specific arrangement of bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and potential applications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(5-bromo-2-chlorophenoxy)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-7-3-4-8(13)10(6-7)16-9-2-1-5-15-11(9)14/h1-6H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJBCOEDLTLGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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